molecular formula C22H30ClNO B5675939 3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5675939
M. Wt: 359.9 g/mol
InChI Key: HTVHARTZAHFAKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves the reaction of phenols with formaldehyde and primary amines in the presence of acid catalysts. For compounds with an adamantyl group, the synthesis might require specific conditions to incorporate the bulky adamantyl moiety successfully. Although the direct synthesis of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" is not detailed in the provided literature, similar compounds have been synthesized through reactions involving adamantyl-substituted phenols or amines. These processes highlight the importance of selecting appropriate reagents and conditions to achieve the desired structural features and functional groups.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including the presence of adamantyl groups, significantly influences their properties and reactivity. X-ray diffraction studies and molecular modeling can provide insights into the conformation, bond lengths, and angles, which are crucial for understanding the compound's behavior in chemical reactions and its interaction with other molecules. The adamantyl group's bulky nature might induce a particular spatial arrangement that could stabilize the molecule or influence its reactivity.

Chemical Reactions and Properties

Benzoxazine compounds undergo ring-opening polymerization upon heating, leading to polybenzoxazines with excellent thermal, mechanical, and chemical resistance properties. The presence of the adamantyl group could further enhance these properties by increasing the rigidity of the polymer backbone. Additionally, the chemical reactivity of "3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine" towards nucleophiles, electrophiles, and radical species would be an area of interest, as it dictates its potential applications in synthetic chemistry and material science.

Physical Properties Analysis

The physical properties of benzoxazines, such as melting point, boiling point, solubility, and density, are influenced by their molecular structure. The adamantyl group can impact these properties by increasing molecular weight and steric hindrance, potentially affecting the compound's phase behavior, solubility in various solvents, and interactions with other materials.

Chemical Properties Analysis

The chemical properties of benzoxazines, including acidity/basicity, reactivity patterns, and stability, are determined by their functional groups and molecular structure. The electron-withdrawing or donating effects of substituents like chloro and methyl groups, combined with the steric effects of the adamantyl group, would influence the compound's reactivity in chemical reactions, including polymerization, substitution, and addition reactions.

properties

IUPAC Name

3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO/c1-14-5-20-19(15(2)21(14)23)12-24(13-25-20)4-3-22-9-16-6-17(10-22)8-18(7-16)11-22/h5,16-18H,3-4,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVHARTZAHFAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)CCC34CC5CC(C3)CC(C5)C4)C(=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Adamantan-1-YL)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine

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